molecular formula C14H14FNO2 B1309769 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine CAS No. 879074-88-1

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1309769
CAS No.: 879074-88-1
M. Wt: 247.26 g/mol
InChI Key: KNFNJDGLCVUSIA-UHFFFAOYSA-N
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Description

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is an organic compound with the molecular formula C14H14FNO2 It is characterized by the presence of a phenylamine group substituted with a 4-fluoro-phenoxy-ethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine typically involves the following steps:

    Preparation of 4-fluoro-phenol: This can be achieved through the fluorination of phenol using appropriate fluorinating agents.

    Etherification: 4-fluoro-phenol is reacted with ethylene oxide to form 4-(2-hydroxyethoxy)-fluorobenzene.

    Formation of 4-(2-(4-Fluoro-phenoxy)-ethoxy)-benzene: The intermediate 4-(2-hydroxyethoxy)-fluorobenzene is then reacted with 4-bromoaniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding aniline derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets. The phenylamine group can interact with enzymes or receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Chloro-phenoxy)-ethoxy]-phenylamine: Similar structure but with a chlorine atom instead of fluorine.

    4-[2-(4-Methyl-phenoxy)-ethoxy]-phenylamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and binding affinity of organic compounds, making this compound particularly interesting for research and development.

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFNJDGLCVUSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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